molecular formula C12H17NO2 B12512118 2-Amino-6-phenylhexanoic acid

2-Amino-6-phenylhexanoic acid

Cat. No.: B12512118
M. Wt: 207.27 g/mol
InChI Key: PZXDKILRPSNHBC-UHFFFAOYSA-N
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Description

2-Amino-6-phenylhexanoic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of hexanoic acid, featuring an amino group at the second position and a phenyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-phenylhexanoic acid typically involves the reaction of 6-phenylhexanoic acid with ammonia or an amine source under controlled conditions. One common method is the reductive amination of 6-phenylhexanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-phenylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-phenylhexanoic acid: Unique due to its specific substitution pattern.

    2-Amino-5-phenylpentanoic acid: Similar structure but with a shorter carbon chain.

    2-Amino-7-phenylheptanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)

InChI Key

PZXDKILRPSNHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)N

Origin of Product

United States

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